molecular formula C11H16BrNO2 B13260895 2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol

2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol

Cat. No.: B13260895
M. Wt: 274.15 g/mol
InChI Key: PJKMCFVIPCJVDA-UHFFFAOYSA-N
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Description

2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol is a brominated aromatic compound featuring a propane-1,3-diol backbone substituted with a methyl group at the C2 position and an amino group linked to a 3-bromobenzyl moiety. This structure confers unique physicochemical properties, including polarity from the diol and amino groups, and lipophilicity from the bromophenyl group. Potential applications include corrosion inhibition or bioactive roles, though specific data on its biological activity remain unexplored in the evidence.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-[(3-bromophenyl)methylamino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C11H16BrNO2/c1-11(7-14,8-15)13-6-9-3-2-4-10(12)5-9/h2-5,13-15H,6-8H2,1H3

InChI Key

PJKMCFVIPCJVDA-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol typically involves the reaction of 3-bromobenzylamine with 2-methyl-1,3-propanediol under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the propane-1,3-diol core but differ in substituents, leading to variations in properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol 3-Bromobenzylamino, 2-methyl ~312.2 (estimated) Potential corrosion inhibitor; polar-lipophilic balance due to Br and diol groups. -
2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol Schiff base (imine) with 2-hydroxyphenyl ~253.3 Cathodic corrosion inhibitor (97% efficiency in HCl); adsorbs via Langmuir isotherm.
threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol Two 4-hydroxy-3-methoxyphenyl groups (threo stereochemistry) ~376.4 Isolated from Hydnocarpus anthelminthica; no reported bioactivity.
1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol Methoxyphenyl and phenoxy-propanol substituents ~454.5 Isolated from Crataegus pinnatifida; structural complexity may influence solubility.
(E)-2-(2-hydroxy-3-methoxybenzylideneamino)-2-(hydroxymethyl)-propane-1,3-diol Schiff base with 2-hydroxy-3-methoxyphenyl ~313.3 Forms copper(II) complexes; used in coordination chemistry for optical/catalytic properties.
2-amino-2-{2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl}propane-1,3-diol Heptyloxy, trifluoromethylphenyl, ethyl linker ~377.4 High lipophilicity from CF₃ and heptyl groups; potential pharmaceutical applications.

Key Structural and Functional Insights

Substituent Effects on Corrosion Inhibition: The Schiff base derivative (2-(2-hydroxybenzylideneamino)-2-methylpropane-1,3-diol) exhibits superior corrosion inhibition (97% efficiency in 2 M HCl) compared to naphthyl-substituted analogs. This is attributed to electron-donating hydroxyl groups enhancing adsorption on mild steel surfaces .

Stereochemical and Aromatic Substitution: Bis-aryl derivatives (e.g., threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol) demonstrate rigid stereochemistry but lack reported bioactivity, suggesting that mono-substitution (as in the target compound) may offer better pharmacokinetic profiles . Compounds with extended alkyl chains (e.g., heptyloxy in ) exhibit increased lipophilicity, which could improve membrane permeability in biological systems.

Functional Group Diversity: Schiff base derivatives (imine linkage) are prevalent in coordination chemistry and corrosion inhibition, whereas amino-linked compounds (e.g., the target) may favor hydrogen bonding or enzymatic interactions . The absence of a conjugated π-system in the target compound (compared to Schiff bases) reduces UV-vis activity but may enhance stability under acidic conditions.

Biological Activity

2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol is an organic compound notable for its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H16BrNO2
  • Molecular Weight : 274.15 g/mol
  • Structural Features : The compound includes a bromophenyl group attached to a 2-methylpropane-1,3-diol backbone, which imparts unique chemical properties.

The presence of the bromine atom in the phenyl ring enhances the compound's chemical reactivity and may influence its biological interactions through mechanisms such as halogen bonding, potentially affecting pharmacodynamics.

Synthesis

The synthesis of this compound typically involves the reaction between 3-bromobenzylamine and 2-methyl-1,3-propanediol. Key parameters such as temperature and solvent choice are critical for optimizing yield and purity during laboratory synthesis.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biomolecules. The bromophenyl moiety could enhance binding affinity to specific targets, influencing therapeutic outcomes. However, comprehensive studies detailing specific mechanisms remain limited.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The halogenated phenyl group may contribute to increased efficacy against certain bacteria and fungi.
  • Cytotoxicity : In vitro assays have shown that related compounds can exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. Further research is needed to evaluate the specific cytotoxicity of this compound.
  • Neuroprotective Effects : Some studies have indicated that structurally similar compounds may offer neuroprotective benefits in models of neurodegeneration. Investigating the neuroprotective potential of this compound could provide insights into its applicability in treating neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-methyl-1,3-propanediolLacks the bromophenyl groupSimpler structure; primarily an amino alcohol
3-BromobenzylamineContains the bromophenyl groupFocused on amine properties
3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diolSimilar diol structure with methoxyDifferent functional group leading to varied reactivity

The distinct combination of both the bromophenyl group and the diol moiety in this compound imparts unique chemical and biological properties that differentiate it from similar compounds.

Future Research Directions

To fully understand the biological activity of this compound, further research is warranted in the following areas:

  • Detailed Pharmacological Studies : Investigating specific interactions with biomolecular targets.
  • In Vivo Studies : Assessing efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating pathways through which this compound exerts its biological effects.

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